Gln-Phe-Tyr
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28N4O6 |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H28N4O6/c24-17(10-11-20(25)29)21(30)26-18(12-14-4-2-1-3-5-14)22(31)27-19(23(32)33)13-15-6-8-16(28)9-7-15/h1-9,17-19,28H,10-13,24H2,(H2,25,29)(H,26,30)(H,27,31)(H,32,33)/t17-,18-,19-/m0/s1 |
InChI Key |
ZVQZXPADLZIQFF-FHWLQOOXSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
Ii. Chemical Synthesis Methodologies for Gln Phe Tyr and Analogous Peptides
Solid-Phase Peptide Synthesis (SPPS) Techniques
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptides on an insoluble polymer support. lifetein.com This method simplifies the purification process, as excess reagents and byproducts are removed by simple washing steps. lifetein.com The peptide is built sequentially from the C-terminus to the N-terminus. lifetein.com
Two main chemical strategies dominate SPPS: the Fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) approaches. americanpeptidesociety.org Both strategies focus on the temporary protection of the α-amino group of the incoming amino acid. americanpeptidesociety.org
Fmoc/tBu Strategy: This is the most widely used method in modern SPPS. lifetein.comiris-biotech.de The Fmoc group protects the N-terminus and is removed by a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF). lifetein.comcreative-peptides.com The side chains of the amino acids, including the glutamine amide, the tyrosine hydroxyl group, and any reactive groups on the resin, are protected with acid-labile groups like tert-butyl (tBu). iris-biotech.debiosynth.com These protecting groups are stable to the basic conditions used for Fmoc removal but are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA), which also cleaves the peptide from the resin. iris-biotech.de The mild conditions of the Fmoc strategy make it highly compatible with automation and the synthesis of a wide variety of peptides. lifetein.comiris-biotech.de
Boc/Bzl Strategy: This earlier strategy utilizes the acid-labile Boc group for Nα-protection, which is removed with TFA. slideshare.netresearchgate.net Side-chain protecting groups are typically benzyl (B1604629) (Bzl) based, which require a very strong and hazardous acid, such as hydrofluoric acid (HF), for final cleavage from the resin. iris-biotech.dethaiscience.info While largely superseded by the Fmoc method due to its harsher conditions, the Boc strategy is still employed in specific situations, particularly for synthesizing short peptides or when certain side reactions are a concern under basic conditions. americanpeptidesociety.orgiris-biotech.de
| Strategy | Nα-Protecting Group | Deprotection Condition | Side-Chain Protection | Final Cleavage | Key Advantages |
| Fmoc/tBu | Fmoc (Base-labile) | 20-50% Piperidine in DMF lifetein.com | tBu (Acid-labile) iris-biotech.de | TFA iris-biotech.de | Mild conditions, automation-friendly, orthogonal. lifetein.comiris-biotech.de |
| Boc/Bzl | Boc (Acid-labile) | TFA researchgate.net | Bzl (Strong acid-labile) | HF, TFMSA thaiscience.infopeptide.com | Useful for specific sequences prone to racemization under basic conditions. americanpeptidesociety.org |
The formation of the peptide bond between the free amine of the growing peptide chain and the carboxyl group of the incoming amino acid requires an activating agent, known as a coupling reagent.
For the synthesis of Gln-Phe-Tyr, specific considerations for each residue are necessary:
Glutamine (Gln): The side-chain amide of glutamine can be left unprotected, but this carries a risk of dehydration to a nitrile when using carbodiimide (B86325) coupling reagents. peptide.com To avoid this, a trityl (Trt) protecting group is often used for the side chain, which is removed during the final TFA cleavage. thermofisher.com
Phenylalanine (Phe): As a non-polar amino acid, phenylalanine does not have a reactive side chain and therefore does not require side-chain protection.
Tyrosine (Tyr): The hydroxyl group on the tyrosine side chain is reactive and must be protected to prevent side reactions. peptide.com The most common protecting group in Fmoc synthesis is the tert-butyl (tBu) ether, which is cleaved by TFA. peptide.comthermofisher.com
Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/phosphonium salts such as HBTU, HATU, and PyBOP. thaiscience.infochempep.com These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to improve efficiency and minimize racemization. chempep.comrsc.org Coupling reactions are typically carried out in solvents like DMF or N-methyl-2-pyrrolidone (NMP). rsc.org Arginine, with its bulky side chain, can be challenging to couple, especially to another bulky residue like Phenylalanine or Tyrosine. biotage.com
| Coupling Reagent/Additive | Description |
| DIC/HOBt or DIC/Oxyma | A carbodiimide-based method. DIC is soluble and its urea (B33335) byproduct is easily removed. HOBt and Oxyma act as additives to suppress racemization and improve reaction rates. thaiscience.inforsc.org |
| HBTU/HATU/PyBOP | Onium salts (uronium or phosphonium) that act as efficient activators. They are often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). chempep.com |
Isonitrile-mediated reactions, particularly the Ugi four-component reaction (U-4CR), offer a highly convergent approach to synthesizing peptide-like structures. beilstein-journals.orgbeilstein-journals.org The classic Ugi reaction combines an aldehyde, an amine, a carboxylic acid, and an isonitrile in one pot to form an α-acylamino amide. beilstein-journals.org
A variation of this chemistry has been adapted for peptide synthesis, including SPPS. pnas.org In this method, a peptide thioacid on the solid support acts as the acyl donor, which reacts with an isonitrile to form a reactive intermediate. This intermediate is then trapped by an incoming amine (the N-terminus of the next amino acid) to form the peptide bond. pnas.org This strategy has been successfully used to synthesize various peptides, demonstrating high efficiency with near-stoichiometric amounts of reagents. pnas.org It represents a powerful alternative to traditional coupling methods.
Cyclic peptides often exhibit enhanced stability and biological activity. On-resin cyclization is a powerful technique for creating these structures, particularly for head-to-tail cyclization, which is challenging in standard SPPS because the C-terminus is bound to the resin. biotage.combiotage.com
To achieve on-resin head-to-tail cyclization, the peptide must be attached to the resin via an amino acid side chain, leaving the C-terminus free. biotage.com A common strategy involves using an amino acid with a side-chain carboxyl group, such as Aspartic Acid (Asp) or Glutamic Acid (Glu), to link the peptide to the resin. biotage.combiotage.com The linear peptide is synthesized, and then the N-terminal and C-terminal protecting groups are selectively removed while the peptide remains on the support. A coupling reagent is then added to facilitate the intramolecular cyclization. biotage.comnih.gov The final cyclic peptide is then cleaved from the resin. biotage.com
Isonitrile-Mediated Coupling Strategies in Peptide Assembly
Solution-Phase Peptide Synthesis Approaches
Before the dominance of SPPS, solution-phase peptide synthesis was the primary method. chempep.com This classical approach involves synthesizing the peptide entirely in solution, with purification of the intermediate product after each coupling step. nih.gov
For a tripeptide like this compound, this could be done stepwise, adding one amino acid at a time, or through a fragment condensation strategy. researchgate.netnih.gov In fragment condensation, smaller peptide fragments (e.g., a dipeptide) are synthesized and purified first, and then these fragments are coupled together. nih.gov While this method can produce highly pure peptides and is suitable for large-scale production, it is labor-intensive and time-consuming due to the required intermediate purification steps. nih.govsci-hub.se
Enzymatic Peptide Synthesis Methods for Oligopeptide Formation
Enzymatic methods offer a green chemistry alternative to chemical synthesis, leveraging the high stereospecificity of enzymes to form peptide bonds under mild conditions. nih.govoup.com This approach avoids the need for extensive side-chain protection. nih.gov
Proteases, enzymes that normally hydrolyze peptide bonds, can be used in reverse to catalyze their formation. mdpi.com This can be achieved under either thermodynamic or kinetic control. nih.govmdpi.com
Thermodynamic (Equilibrium-Controlled) Synthesis: This method is the direct reversal of hydrolysis. The equilibrium is shifted towards synthesis by altering reaction conditions, such as using organic solvents or a high concentration of reactants. nih.gov
Kinetic-Controlled Synthesis: This more common approach uses serine or cysteine proteases (like papain, thermolysin, or α-chymotrypsin) and an activated C-terminal ester of the acyl donor. nih.govcapes.gov.br The enzyme forms a covalent acyl-enzyme intermediate, which is then attacked by the amino group of the nucleophile to form the new peptide bond. nih.gov This method is generally faster and gives higher yields than the equilibrium-controlled approach. nih.gov
Enzymes like papain and thermolysin have been successfully used to catalyze the formation of various di- and tripeptides. oup.comscispace.com The choice of enzyme depends on its specific substrate preference. mdpi.com
| Enzyme | Type | Typical Application |
| Papain | Cysteine Protease | Kinetically-controlled synthesis of dipeptides and oligopeptides. nih.govoup.com |
| Thermolysin | Metalloprotease | Kinetically-controlled synthesis; can function well in organic solvents. nih.govscispace.com |
| α-Chymotrypsin | Serine Protease | Kinetically-controlled synthesis, often used for specific peptide bonds involving aromatic amino acids. nih.gov |
Purification and Isolation Strategies for Synthetic this compound
Following the chemical synthesis of this compound, the crude product contains the target tripeptide alongside a variety of impurities. These impurities can include deletion sequences (e.g., Phe-Tyr, Gln-Phe), truncated peptides, and by-products from the cleavage of protecting groups. hplc.eu Therefore, robust purification and isolation strategies are essential to obtain this compound of high purity for subsequent applications. The primary techniques employed for the purification of synthetic peptides like this compound are chromatographic, with non-chromatographic methods used in specific contexts.
The purification of peptides is primarily achieved through methods that separate based on differences in size, net charge, and hydrophobicity. nih.gov For a short, neutral tripeptide like this compound, techniques exploiting hydrophobicity and, to a lesser extent, charge characteristics are most effective.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used and effective method for the purification of synthetic peptides. researchgate.netacs.org This technique separates peptides based on their hydrophobicity. nih.gov The stationary phase is nonpolar (hydrophobic), and the mobile phase is polar. Peptides are eluted by a gradient of increasing organic solvent concentration, with more hydrophobic peptides being retained longer on the column.
For a tripeptide such as this compound, which contains two hydrophobic residues (Phenylalanine and Tyrosine), RP-HPLC is an ideal purification method. The separation is typically performed using a C18 column, which is packed with silica (B1680970) particles that have been derivatized with octadecyl carbon chains. hplc.euresearchgate.net C4 columns are also an option but are generally more suited for larger or more hydrophobic peptides. hplc.eu
The mobile phase commonly consists of an aqueous component (Solvent A) and an organic component (Solvent B). Solvent A is typically water containing a small percentage of an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%. researchgate.net TFA serves to acidify the mobile phase, which protonates the free amine and carboxyl groups of the peptide, and it also forms ion pairs with the charged residues, which can improve peak shape and resolution. hplc.eu Solvent B is usually acetonitrile, also containing 0.1% TFA. researchgate.net Acetonitrile is favored due to its low viscosity and UV transparency. hplc.eu
The purification is achieved by applying a gradient of increasing concentrations of Solvent B. For a short peptide like this compound, a relatively shallow gradient would be employed to ensure adequate separation from closely related impurities. The elution of the peptide is monitored by UV absorbance, typically at wavelengths of 214 nm (peptide bond) and 280 nm (aromatic rings of Phenylalanine and Tyrosine). proimmune.com
Table 1: Typical RP-HPLC Parameters for this compound Purification
| Parameter | Value/Type | Rationale |
| Column | C18, 5 µm particle size, 100-300 Å pore size | Good retention for short to medium-sized peptides; high resolution. hplc.eunih.gov |
| Mobile Phase A | 0.1% TFA in Water | Acidifies mobile phase and acts as an ion-pairing agent. researchgate.net |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA | Organic solvent for eluting the peptide. hplc.eu |
| Gradient | Linear, e.g., 5-60% B over 30-60 min | To effectively separate peptides with small differences in hydrophobicity. |
| Flow Rate | 1.0 - 4.7 mL/min (analytical to semi-prep) | Dependent on column diameter. |
| Detection | UV at 214 nm and 280 nm | Peptide bonds absorb at 214 nm; aromatic residues (Phe, Tyr) absorb at 280 nm. proimmune.com |
This is an interactive table. Click on the headers to learn more about each parameter.
Ion-Exchange Chromatography (IEX)
Ion-exchange chromatography separates molecules based on their net charge. jove.combio-rad.com While this compound is a neutral peptide at physiological pH, its charge state can be manipulated by adjusting the pH of the buffer. At a pH below the isoelectric point (pI) of the peptide, it will carry a net positive charge and can be purified using a cation-exchange column. Conversely, at a pH above its pI, it will be negatively charged and can be purified using an anion-exchange column. bio-rad.com
For this compound, cation-exchange chromatography would be more practical. By lowering the pH of the mobile phase, the N-terminal amino group and any other basic functionalities will be protonated, giving the peptide a net positive charge. It will then bind to a negatively charged stationary phase, such as a strong cation exchanger with sulfopropyl (SP) functional groups. fredhutch.org Elution is typically achieved by increasing the salt concentration (e.g., with a sodium chloride gradient) or by increasing the pH of the mobile phase. bio-rad.com
IEX can be a useful secondary purification step if RP-HPLC alone does not provide the desired purity. nih.gov
Table 2: Hypothetical Ion-Exchange Chromatography Parameters for this compound
| Parameter | Value/Type | Rationale |
| Column Type | Strong Cation Exchange (e.g., SP Sepharose) | Binds positively charged peptides. fredhutch.org |
| Binding Buffer | Low ionic strength buffer at acidic pH (e.g., pH 3-4) | To ensure the peptide has a net positive charge. |
| Elution Buffer | Increasing salt gradient (e.g., 0-1 M NaCl) or increasing pH gradient | To disrupt the electrostatic interaction between the peptide and the column. bio-rad.com |
| Detection | UV at 214 nm and 280 nm | For monitoring peptide elution. proimmune.com |
This is an interactive table. Click on the headers to learn more about each parameter.
Non-Chromatographic Methods
While less common for high-purity applications, some non-chromatographic techniques can be used for initial purification or desalting.
Precipitation: Peptides can sometimes be selectively precipitated from a solution by adding a solvent in which they are insoluble. However, for a short peptide like this compound, this method is unlikely to be effective for high-resolution purification from closely related impurities.
Lyophilization (Freeze-Drying): Following purification by HPLC, the collected fractions containing the pure peptide are often lyophilized. researchgate.net This process removes the volatile mobile phase components (water, acetonitrile, TFA), yielding the purified peptide as a stable, dry powder. It is a standard final step in the isolation process.
Purity Assessment
After purification, the purity of the this compound peptide is assessed using analytical RP-HPLC. The purified peptide is run on an analytical column under optimized conditions, and the resulting chromatogram should show a single, sharp peak. The purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks. Mass spectrometry is also used to confirm the identity of the purified peptide by verifying its molecular weight.
Iii. Structural Characterization and Conformational Analysis of Gln Phe Tyr
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are pivotal in defining the structural attributes of peptides like Gln-Phe-Tyr at a molecular level.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and connectivity of peptides in solution. chemrxiv.org For a peptide such as this compound, 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to assign all proton resonances and establish through-bond and through-space correlations, respectively. nih.govuzh.ch
The process of resonance assignment for a peptide involves identifying the unique spin systems of each amino acid residue. uzh.ch For instance, the aromatic side chains of Phenylalanine (Phe) and Tyrosine (Tyr) have distinct patterns in the aromatic region of the NMR spectrum. chemrxiv.org The side chain of Glutamine (Gln) can also be identified by its characteristic chemical shifts. mpg.de Once the individual spin systems are identified, sequential assignment is achieved by observing NOE cross-peaks between adjacent residues, such as between the alpha-proton of one residue and the amide proton of the next. uzh.ch
Conformational analysis relies on the measurement of nuclear Overhauser effects (NOEs), which are distance-dependent and provide information about the proximity of protons in space. nih.gov The presence and intensity of specific NOEs can indicate the presence of secondary structural elements like β-turns. nih.gov For this compound, the analysis of NOE patterns would reveal the preferred conformation of the peptide backbone and the orientation of the amino acid side chains.
Table 1: Representative Proton NMR Chemical Shifts for Amino Acid Residues in a Peptide Context
| Amino Acid | Proton | Typical Chemical Shift Range (ppm) |
|---|---|---|
| Gln | α-H | 4.1 - 4.5 |
| β-H | 2.0 - 2.3 | |
| γ-H | 2.3 - 2.6 | |
| Side-chain NH₂ | 6.8 - 7.5 | |
| Phe | α-H | 4.3 - 4.7 |
| β-H | 2.9 - 3.3 | |
| Aromatic | 7.1 - 7.4 | |
| Tyr | α-H | 4.3 - 4.7 |
| β-H | 2.8 - 3.2 | |
| Aromatic | 6.7 - 7.2 |
Note: Chemical shifts are highly dependent on the local chemical environment, including pH, temperature, and solvent. pnas.org
Circular Dichroism (CD) spectroscopy is a valuable technique for rapidly assessing the secondary structure of peptides and proteins in solution. utexas.edu This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides. muni.cz
The far-UV region of the CD spectrum (typically 190-250 nm) is dominated by the amide bonds of the peptide backbone and provides information about secondary structural elements like α-helices, β-sheets, and random coils. muni.czresearchgate.net For a short peptide like this compound, the CD spectrum would likely indicate a predominantly random coil or disordered conformation in aqueous solution, although the presence of turns is possible. researchgate.net
The near-UV CD spectrum (250-350 nm) provides information about the local environment of the aromatic amino acid side chains. utexas.edumuni.cz In this compound, the aromatic side chains of Phenylalanine and Tyrosine would contribute to the near-UV CD spectrum. muni.cz The signals from these residues can be influenced by their rigidity and the asymmetry of their environment, offering insights into the tertiary structure and conformational changes upon binding or other perturbations. utexas.edu For instance, the tyrosine residue has an absorption maximum around 276 nm, while phenylalanine exhibits fine structure between 255 and 270 nm. muni.cz
Mass spectrometry (MS) is an indispensable tool for verifying the amino acid sequence and determining the precise molecular weight of peptides. nih.gov For this compound, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. wiley-vch.de
The molecular weight of a peptide can be calculated by summing the molecular weights of its constituent amino acid residues and subtracting the molecular weight of water for each peptide bond formed.
Table 2: Molecular Weight Calculation for this compound
| Component | Molecular Weight (Da) |
|---|---|
| Glutamine (Gln) | 146 |
| Phenylalanine (Phe) | 165 |
| Tyrosine (Tyr) | 181 |
| Water (H₂O) x 2 | -36 |
| Total Molecular Weight | 456 |
Note: The molecular weights are based on the most common isotopes. promega.com
Tandem mass spectrometry (MS/MS) is used for sequence verification. In this technique, the peptide ion is isolated and fragmented, typically at the peptide bonds, to produce a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the determination of the peptide sequence. researchgate.net
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
Advanced Chromatographic and Electrophoretic Methods for Analytical Purity and Identity
Chromatographic and electrophoretic techniques are essential for assessing the purity of synthetic peptides like this compound and for confirming their identity.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of peptides. hplc.eunih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, where the separation is based on the hydrophobicity of the molecules. hplc.eulcms.cz
In a typical RP-HPLC analysis of this compound, the peptide is injected onto a C18 column and eluted with a gradient of an organic solvent, such as acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). hplc.eu The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram. sigmaaldrich.com HPLC can also be used to identify and quantify impurities, such as deletion sequences or byproducts from peptide synthesis. lcms.cz Aromatic amino acid analysis by HPLC can be performed without derivatization, with detection at 215 nm. researchgate.net
Table 3: Typical RP-HPLC Parameters for Peptide Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | Linear gradient of Mobile Phase B |
| Flow Rate | ~1 mL/min |
| Detection | UV at 210-220 nm |
Note: These are general parameters and may be optimized for specific applications. hplc.eu
Capillary electrophoresis (CE) is a high-efficiency separation technique that offers advantages in terms of speed and resolution for the analysis of amino acids and peptides. oup.com CE separates molecules based on their charge-to-size ratio in an electric field. nih.gov
For the analysis of this compound, a background electrolyte (BGE) with a specific pH is used. The individual amino acids Gln, Phe, and Tyr can be separated and quantified using CE, often after derivatization to enhance detection. acs.org CE methods have been developed for the simultaneous analysis of a wide range of amino acids in various sample matrices. acs.orgresearchgate.net The reproducibility of migration times and peak areas is crucial for reliable quantification. oup.com
Table 4: Illustrative Capillary Electrophoresis Conditions for Amino Acid Analysis
| Parameter | Condition |
|---|---|
| Capillary | Fused silica (B1680970), ~50 cm effective length |
| Background Electrolyte | Sodium tetraborate (B1243019) buffer (e.g., 40 mM, pH 9.2) |
| Separation Voltage | 20-30 kV |
| Detection | UV or Laser-Induced Fluorescence (LIF) after derivatization |
Note: Conditions can vary significantly depending on the specific application and whether derivatization is used. nih.govacs.org
Amino Acid Analysis for Compositional Verification
In broader studies, the amino acid composition of peptides is crucial for understanding their activity. For instance, in the analysis of angiotensin I-converting enzyme (ACE)-inhibitory peptides, the specific sequence and composition, such as in the peptide Ala-Leu-Gly-Pro-Gln-Phe-Tyr, dictates its inhibitory potency. plos.orgsemanticscholar.orgnih.gov The presence of hydrophobic and aromatic amino acids like Phenylalanine and Tyrosine at the C-terminus is often linked to higher ACE-inhibitory activity. plos.orgsemanticscholar.org
Theoretical and Computational Structural Modeling
Theoretical and computational methods provide profound insights into the structural dynamics and energetic landscapes of peptides like this compound. These in silico approaches complement experimental data and allow for predictions of peptide behavior in various environments.
Quantum Chemical Calculations of Amino Acid Interactions (e.g., Amide Bridges, Cation-π)
Quantum chemical calculations are instrumental in dissecting the non-covalent interactions that govern peptide structure and function. These interactions include amide bridges and cation-π interactions, which are significantly stronger than common hydrogen bonds. nih.govnih.gov
Amide Bridges: The side chain of Glutamine (Gln) contains an amide group, which can form strong "amide bridge" interactions with other amide-containing residues. nih.govnih.gov These interactions, with energies around -65 to -70 kJ/mol, are about three times stronger than typical hydrogen bonds. plos.org In the context of this compound, the Gln side chain could potentially form such interactions if the peptide were part of a larger protein structure with other amide-containing residues like Asparagine (Asn). nih.govnih.govplos.org
Cation-π Interactions: Phenylalanine (Phe) and Tyrosine (Tyr), with their aromatic rings, can participate in cation-π interactions with protonated amino acids like Lysine (B10760008) (Lys) and Arginine (Arg). nih.govnih.govacs.org These interactions are notably strong, ranging from 2.5 to 5 times the strength of a standard hydrogen bond, and are less affected by the surrounding solvent. nih.govnih.gov Quantum mechanical calculations have shown that the interaction energy for an Arg-Phe pair can be around -3.4 kcal/mol in a solvated environment. acs.org
NH–π Interactions: A specific type of interaction, the NH–π interaction between the amide group of Gln and the aromatic ring of Phe, has been characterized through quantum calculations. mdpi.com These studies revealed a global minimum interaction energy of -5.81 kcal/mol, which is comparable to a hydrogen bond. mdpi.com This suggests that such interactions play a versatile role in protein and peptide structures. mdpi.com
The following table summarizes the interaction energies of different amino acid pairs relevant to the constituents of this compound, as determined by quantum chemical methods.
| Interacting Pair | Interaction Type | Interaction Energy (kcal/mol) | Reference |
| Gln-Phe | NH–π | -5.81 | mdpi.com |
| Arg-Phe | Cation-π | -3.4 | acs.org |
| Lys-Phe | Cation-π | -2.4 | acs.org |
| Trp-Tyr | π-stacked | -4.4 | acs.org |
| Asn-Gln | Amide Bridge | ~-15.5 to -16.7 (-65 to -70 kJ/mol) | plos.org |
Molecular Dynamics Simulations for Conformational Flexibility and Stability
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of peptides over time, providing insights into their flexibility and stability. researchgate.net By simulating the atomic motions, MD can reveal how a peptide like this compound folds and what conformations it preferentially adopts in a solution. plos.org
MD simulations can track metrics like the root mean square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to understand the compactness of the peptide. researchgate.net For instance, simulations of various peptides have shown that aromatic residues like Phe and Tyr can influence the conformational preferences of neighboring residues. nih.gov While specific MD simulation data for this compound is not available in the provided results, the methodology is widely applied to understand peptide dynamics. nih.govmdpi.com The simulations would typically involve placing the peptide in a water box and observing its behavior over nanoseconds to microseconds. nih.gov
Density Functional Theory (DFT) Applications in Peptide Geometry and Energetics
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, making it highly applicable to studying peptides. wikipedia.org DFT can accurately predict molecular geometries, vibrational frequencies, and the energetics of different conformations. mdpi.comyoutube.com
For a peptide like this compound, DFT can be used to:
Optimize the geometry to find the most stable three-dimensional structure.
Calculate the total energy of different conformers to determine their relative stability. youtube.com
Analyze the electronic properties, such as the distribution of electron density, which governs how the peptide interacts with other molecules. wikipedia.org
DFT has been successfully used to predict the enantioselectivities and regioselectivities of chemical reactions and to understand the effects of mutations on enzyme catalysis. columbia.edu The application of DFT to peptide systems provides a detailed, quantum-level understanding of their intrinsic properties. acs.org
In Silico Molecular Docking for Ligand-Peptide Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. cellmolbiol.org In the context of this compound, docking studies can predict how this tripeptide might interact with a protein receptor.
For example, a study involving peptides from Allium subhirsutum showed that this compound has a high binding affinity for the furin protein, with a binding energy of -9.4 kcal/mol. cellmolbiol.org The docking analysis revealed specific interactions with key residues in the furin active site, including Ser368 and His194. cellmolbiol.org Similarly, another study identified a heptapeptide, Ala-Leu-Gly-Pro-Gln-Phe-Tyr, as a potent ACE inhibitor, with molecular docking revealing strong interactions with the ACE active site. plos.orgsemanticscholar.orgnih.gov The docking results for this compound with various proteins highlight its potential as a bioactive peptide. cellmolbiol.org
The table below presents binding energies from molecular docking studies involving this compound and a related peptide.
| Peptide | Target Protein | Binding Energy (kcal/mol) | Reference |
| This compound | Furin | -9.4 | cellmolbiol.org |
| This compound | Cyclooxygenase 2 (COX2) | -11.6 (part of a model with high affinity) | cellmolbiol.org |
| Ala-Leu-Gly-Pro-Gln-Phe-Tyr | Angiotensin I-converting enzyme (ACE) | -62.089 kJ/mol (~ -14.8 kcal/mol) | plos.orgsemanticscholar.org |
Computational Analysis of Protein-Peptide Interfaces
The analysis of protein-peptide interfaces provides crucial information about the specific residues and types of interactions that drive molecular recognition. biointerfaceresearch.com For this compound, this involves identifying which of its amino acids are key to binding and the nature of their interactions (e.g., hydrogen bonds, hydrophobic contacts).
Clusters of interacting amino acids, including Gln, Phe, and Tyr, are often found at protein-DNA and protein-protein interfaces. oup.comnih.gov Analysis of these interfaces reveals that aromatic residues like Phe and Tyr are frequently involved. oup.comucl.ac.uk Computational tools can predict the binding free energy and identify "hotspot" residues that contribute most significantly to the binding affinity. biointerfaceresearch.comacs.org For example, the presence of aromatic residues at a peptide-protein interface often contributes to strong π-π stacking interactions. plos.org A detailed analysis of the this compound interface with a target protein would map out all such contacts, providing a blueprint for understanding its biological activity. biointerfaceresearch.com
V. Metabolic Pathways and Enzymatic Degradation of Gln Phe Tyr
Amino Acid Catabolism Pathways Relevant to Gln, Phe, and Tyr
Once the Gln-Phe-Tyr tripeptide is hydrolyzed into its constituent amino acids, each follows a specific catabolic route. These pathways ultimately convert the carbon skeletons of the amino acids into key metabolic intermediates that can enter central energy-producing cycles.
Glutamine (Gln) Catabolism : The catabolism of glutamine is a crucial process for nitrogen metabolism. oup.com It is typically initiated by the enzyme glutaminase, which hydrolyzes the amide group to release ammonia (B1221849) and form glutamate (B1630785). nih.gov Glutamate can then be converted to α-ketoglutarate through oxidative deamination by glutamate dehydrogenase or via transamination reactions. lsuhsc.edufrontiersin.org α-ketoglutarate is a key intermediate in the citric acid cycle (TCA cycle), and its formation from glutamine allows the carbon skeleton to be used for energy generation. lsuhsc.edunumberanalytics.com
Phenylalanine (Phe) and Tyrosine (Tyr) Catabolism : Phenylalanine and tyrosine are aromatic amino acids whose catabolic pathways are interconnected. slideshare.net In most organisms, the primary step in phenylalanine degradation is its conversion to tyrosine. frontiersin.org This reaction is catalyzed by the enzyme phenylalanine hydroxylase. lsuhsc.edu Because of this, tyrosine is considered a non-essential amino acid as long as phenylalanine is sufficiently available in the diet. lsuhsc.edu
The subsequent degradation of tyrosine proceeds through a series of enzymatic steps. The amino group is typically removed by tyrosine aminotransferase (TAT), transferring it to an α-keto acid. frontiersin.orgfrontiersin.org The resulting carbon skeleton is further processed, ultimately yielding fumarate, an intermediate of the TCA cycle, and acetoacetate, a ketone body. libretexts.org This dual fate classifies both phenylalanine and tyrosine as both glucogenic (giving rise to glucose precursors) and ketogenic (giving rise to ketone bodies).
The table below summarizes the key entry points of Gln, Phe, and Tyr into central metabolic pathways.
| Amino Acid | Initial Catabolic Step | Key Enzyme(s) | Final Metabolic Intermediates | Metabolic Fate |
| Glutamine (Gln) | Deamidation to Glutamate | Glutaminase, Glutamate Dehydrogenase | α-Ketoglutarate | Enters Citric Acid Cycle lsuhsc.edufrontiersin.org |
| Phenylalanine (Phe) | Hydroxylation to Tyrosine | Phenylalanine Hydroxylase | Fumarate, Acetoacetate | Glucogenic & Ketogenic lsuhsc.edulibretexts.org |
| Tyrosine (Tyr) | Transamination | Tyrosine Aminotransferase (TAT) | Fumarate, Acetoacetate | Glucogenic & Ketogenic frontiersin.orglibretexts.org |
Regulatory Mechanisms of Amino Acid Metabolic Enzymes
The intricate network of amino acid metabolism is tightly regulated to maintain cellular homeostasis, respond to nutritional changes, and meet the demands for protein synthesis and other metabolic processes. creative-proteomics.comnumberanalytics.com This regulation occurs at multiple levels.
Feedback Inhibition and Allosteric Control : This is a primary mechanism where the end product of a metabolic pathway binds to an enzyme that acts earlier in the pathway, inhibiting its activity. numberanalytics.com This prevents the excessive production and accumulation of the final metabolite. creative-proteomics.com Many enzymes in amino acid biosynthesis and catabolism are allosterically regulated by amino acids or other key metabolites, allowing for rapid adjustments in metabolic flux in response to changing cellular concentrations. numberanalytics.comnumberanalytics.com
Transcriptional Control : The cell regulates the synthesis of metabolic enzymes by controlling the transcription of their corresponding genes. researchgate.net The expression of genes encoding enzymes for amino acid metabolism can be up- or down-regulated in response to the availability of substrates like carbon and nitrogen, or in response to developmental cues and environmental stresses. oup.comnih.gov
Hormonal Regulation : In multicellular organisms, hormones play a crucial role in coordinating metabolism across different tissues. numberanalytics.com Hormones such as insulin (B600854) and glucagon (B607659) are key regulators of amino acid metabolism. numberanalytics.com For instance, insulin can promote the uptake of amino acids and stimulate protein synthesis, thereby influencing the pool of amino acids available for catabolism. numberanalytics.com
Enzyme Compartmentalization : The localization of metabolic pathways within specific cellular compartments, such as mitochondria or the cytosol, provides another layer of regulation. oup.com This sequestration of enzymes and substrates allows for the independent control of opposing pathways (like synthesis and degradation) and helps to optimize metabolic efficiency.
The regulation of these enzymes ensures that the breakdown of peptides and amino acids is finely tuned to the physiological needs of the organism. researchgate.net
Vi. Advanced Research Applications and Future Directions for Gln Phe Tyr Derived Structures
Peptide Design and Engineering Principles
The specific sequence and composition of amino acids in a peptide are paramount as they dictate its structure and, consequently, its function. mdpi.com For peptides containing Gln-Phe-Tyr, engineering efforts are focused on understanding and optimizing these characteristics to improve their desired activities.
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a peptide correlates with its biological activity. For peptides incorporating the this compound sequence, research has elucidated the importance of specific residues and their positions.
A notable example is the peptide Ala-Leu-Gly-Pro-Gln-Phe-Tyr, identified from stone fish protein hydrolysates, which exhibits potent Angiotensin I-Converting Enzyme (ACE)-inhibitory activity. plos.org SAR studies revealed that the high activity of this peptide is significantly attributed to its C-terminal tripeptide sequence, this compound. plos.org The presence of aromatic amino acid residues, Phenylalanine (Phe) and Tyrosine (Tyr), at the C-terminus is a key contributor to its strong inhibitory effect. plos.orgresearchgate.net This is consistent with broader findings that hydrophobic and aromatic amino acids, such as Phe and Tyr, positively influence the antioxidant and ACE-inhibitory activities of peptides. mdpi.com
Further analysis indicates that the specific arrangement of these residues is critical. For instance, the replacement of key amino acids can lead to a complete loss of biological activity, highlighting the importance of the carboxyl groups of acidic residues and the aromatic group of Phenylalanine in the functionality of certain peptides. nih.gov The table below summarizes the findings from a study on ACE-inhibitory peptides, demonstrating the superior activity of the peptide ending in the this compound sequence.
| Peptide Sequence | Molecular Weight (Da) | ACE-Inhibitory Activity (IC₅₀) | C-Terminal Tripeptide |
| Ala-Leu-Gly-Pro-Gln-Phe-Tyr | 794.44 | 0.012 mM | This compound |
| Lys-Val-Pro-Pro-Lys-Ala | 638.88 | 0.980 mM | Pro-Lys-Ala |
| Leu-Ala-Pro-Pro-Thr-Met | 628.85 | 1.310 mM | Pro-Thr-Met |
| Glu-Val-Leu-Ile-Gln | 600.77 | 1.440 mM | Leu-Ile-Gln |
| Glu-His-Pro-Val-Leu | 593.74 | 1.680 mM | Pro-Val-Leu |
| This table presents data on five ACE-inhibitory peptides identified from stone fish hydrolysates, highlighting the significantly higher potency of the peptide containing the this compound sequence. Data sourced from PLOS ONE. plos.org |
Rational design leverages SAR data to create new peptide structures with specific, enhanced properties. This approach involves the strategic modification of a peptide's amino acid sequence to improve its interaction with a biological target. acs.org
In the context of the ACE-inhibitory peptide Ala-Leu-Gly-Pro-Gln-Phe-Tyr, molecular docking studies have provided a basis for its rational design. plos.orgmdpi.com These computational analyses revealed that the peptide's inhibitory effect stems from hydrogen and electrostatic bond interactions with the active site of ACE. plos.orgresearchgate.net Specifically, the aromatic Tyrosine residue was shown to form a strong hydrogen bond with the ACE binding center, a critical factor in its high inhibitory potency. plos.org
This detailed understanding of molecular interaction allows researchers to design analogues that could, for example, mimic the key binding motifs of this compound to achieve even greater affinity or specificity. The principles of rational design aim to convert existing protein-targeting ligands into more effective agents by making systematic and modular modifications. researchgate.net This strategy is pivotal in developing novel therapeutics by targeting protein-protein interactions that were previously considered "undruggable". chemrxiv.org
Structure-Activity Relationship (SAR) Studies for Optimized Functionality
Development of Molecular Tools for Biochemical and Cellular Research
Peptides containing the this compound sequence are valuable as molecular tools in a wide array of biochemical and immunological applications. moleculardepot.commoleculardepot.com Their defined structure allows them to serve as model compounds for investigating complex biological processes, such as peptide stability, protein-protein interactions, and cellular signaling pathways. Synthetic peptides like H-Tyr-lys-gln-arg-val-lys-asn-lys-NH2, which contains Gln and Tyr, are used as model peptides to study peptide synthesis techniques and modifications. Such peptides are instrumental in research applications that include exploring structure-function relationships and peptide sequencing. nih.govresearchgate.net
Biomaterials Science: Peptide-Based Material Development
The self-assembly properties of peptides are increasingly exploited in biomaterials science to create functional materials for biomedical applications like tissue engineering and drug delivery. metu.edu.tr The amino acid composition, particularly the presence of aromatic residues like Phenylalanine and Tyrosine, is crucial for driving the self-assembly process through π-π stacking interactions. nih.govroyalsocietypublishing.org
A significant challenge for therapeutic peptides is their potential instability and degradation in biological environments. Encapsulation within nanocarriers is a promising strategy to overcome this limitation. A study demonstrated the successful encapsulation of the ACE-inhibitory peptide Ala-Leu-Gly-Pro-Gln-Phe-Tyr into nanoparticles made from alginate and chitosan, which are non-toxic and biodegradable polymers. jfda-online.com
This formulation was optimized to achieve a small particle size (212.60 nm) and high encapsulation efficiency (74.48%). jfda-online.com The resulting nanoparticles provided high physicochemical stability for the peptide and demonstrated a significantly enhanced and more sustained biological effect compared to the unencapsulated peptide. jfda-online.com Such peptide-based nanocarriers are being developed for a variety of applications, including targeted cancer therapeutics where they can improve drug delivery and reduce side effects. acs.orgnih.gov
| Parameter | Optimized Value |
| Particle Size | 212.60 nm |
| Encapsulation Efficiency (EE) | 74.48% |
| Chitosan Concentration | 0.420% w/v |
| Homogenization Speed | 6000 rpm |
| Homogenization Time | 30 min |
| This table shows the optimized parameters for the formulation of Ala-Leu-Gly-Pro-Gln-Phe-Tyr loaded alginate-chitosan nanoparticles. Data sourced from the Journal of Food and Drug Analysis. jfda-online.com |
Peptide sequences containing Gln, Phe, and Tyr can be designed to mimic the structural and functional properties of natural proteins, such as collagen. royalsocietypublishing.org Collagen's structure is characterized by a repeating Gly-Xxx-Yyy triplet, where the guest positions Xxx and Yyy are often occupied by Proline and Hydroxyproline. royalsocietypublishing.org Studies have shown that Gln is a tolerated amino acid in the Xxx position of these collagen-like peptides. royalsocietypublishing.org
Furthermore, the non-helical regions of natural collagen, which are important for fibril formation, have a significant proportion of aromatic amino acids like Phe and Tyr. royalsocietypublishing.org By incorporating these residues into synthetic collagen-mimetic peptides, researchers can induce self-assembly into higher-order structures like fibrils and branched networks, mimicking the architecture of natural collagen. royalsocietypublishing.org This approach allows for the creation of synthetic biomaterials that replicate the biological functions of the extracellular matrix, offering potential applications in tissue engineering and regenerative medicine. mdpi.commdpi.com
Nanocarrier Formulation for Peptide Stability and Controlled Release
Biotechnological Applications
The specific sequence of this compound and its permutations are significant in several biotechnological processes, from biocatalysis to protein purification.
While direct application of the this compound tripeptide as a standalone biosensor is not extensively documented, its constituent amino acids are key targets in biosensor development. For instance, sensors have been designed for the specific detection of glutamine, phenylalanine, and tyrosine, which are crucial in clinical diagnostics and metabolic monitoring. biorxiv.orgnih.gov A tyrosinase-based biosensor has been developed to detect L-phenylalanine by exploiting its enzymatic conversion to L-tyrosine. researchgate.net This principle highlights the potential for designing peptide-based sensors that can specifically recognize and report on the presence of these amino acids or their metabolites.
In the realm of biocatalysis, peptide sequences are fundamental to enzyme function and specificity. The sequence Tyr-Phe-Gln, a permutation of the subject peptide, is a core component of the recognition site for Tobacco Etch Virus (TEV) protease, a highly specific and widely used biocatalyst. ubpbio.combitesizebio.com TEV protease recognizes the seven-amino-acid sequence Glu-Asn-Leu-Tyr-Phe-Gln-Gly/Ser and cleaves the peptide bond between the Glutamine (Gln) and the subsequent Glycine (Gly) or Serine (Ser). ubpbio.comgnpbio.com The specificity of this cleavage is critical for its application in biotechnology, primarily for the removal of affinity tags from recombinant proteins. ubpbio.comsigmaaldrich.com The enzyme's high specificity prevents unintended cleavage of the target protein, a common issue with other proteases. bitesizebio.comgnpbio.com
| Property | Description | Significance | Reference |
|---|---|---|---|
| Recognition Sequence | Glu-Asn-Leu-Tyr-Phe-Gln-Gly/Ser (ENLYFQG/S) | The Tyr-Phe-Gln motif is central to the high specificity of the enzyme. | ubpbio.comgnpbio.com |
| Cleavage Site | Cleaves between Gln and Gly/Ser. | Allows for precise removal of fusion tags with minimal residual amino acids. | ubpbio.comsigmaaldrich.com |
| Optimal Conditions | Active over a broad pH (6.0-8.5) and temperature (4°C-30°C) range. | Versatility in various protein purification protocols. | ubpbio.com |
| Source | Recombinantly expressed in E. coli. | High-yield production for commercial and research use. | ubpbio.com |
A primary challenge in producing recombinant proteins for therapeutic or research purposes is their purification to homogeneity. A common strategy involves expressing the protein of interest as a fusion with an affinity tag (e.g., poly-histidine, GST). nih.govthermofisher.com However, this tag must often be removed to ensure the protein's native structure and function. bitesizebio.com
This is a key application for peptide sequences derived from the TEV protease recognition site, which includes Tyr-Phe-Gln. ubpbio.com A linker containing the TEV protease cleavage sequence (Glu-Asn-Leu-Tyr-Phe-Gln-Gly) is genetically engineered between the affinity tag and the protein of interest. gnpbio.comsigmaaldrich.com The process unfolds as follows:
Expression : The fusion protein is expressed in a suitable host system, such as E. coli.
Affinity Purification : The expressed fusion protein is captured from the cell lysate using a resin that specifically binds to the affinity tag (e.g., a Ni-NTA resin for a His-tag). sigmaaldrich.com
Enzymatic Cleavage : The purified fusion protein is incubated with TEV protease. The protease recognizes the specific linker sequence and cleaves it, separating the tag from the protein of interest. ubpbio.comubpbio.com
Final Purification : The tag, the TEV protease (which is often also His-tagged), and any uncleaved fusion protein are removed by passing the solution through the affinity resin again. sigmaaldrich.com The pure, untagged target protein is collected in the flow-through. sigmaaldrich.com
This strategy, reliant on the specific peptide sequence, is a cornerstone of modern protein production, enabling the generation of high-purity proteins for structural studies, enzymatic assays, and pharmaceutical development. nih.gov
Biosensor and Biocatalyst Design
Theoretical and Computational Approaches in Peptide Innovation
Computational modeling has become an indispensable tool for accelerating peptide research, allowing for the prediction of structure, function, and interactions before undertaking costly and time-consuming laboratory experiments.
Understanding the three-dimensional structure and interaction potential of a peptide like this compound is crucial for predicting its biological role. Researchers employ a variety of computational methods to achieve this.
Conformational Analysis : Techniques like molecular dynamics (MD) simulations and density functional theory (DFT) are used to explore the potential shapes (conformations) a tripeptide can adopt. tandfonline.comtandfonline.com These studies analyze the complex interplay of intramolecular interactions, such as backbone-backbone, backbone-side chain, and side chain-side chain forces, which determine the peptide's preferred structure. nih.gov
Interaction Modeling : Computational models can predict how this compound interacts with other molecules. For example, statistical potentials derived from large protein databases can highlight key interactions. One study found that interactions between Gln and aromatic residues like Phe and Tyr (amino-π interactions) are significant in the context of protein solubility and aggregation. nih.gov
Function Prediction : Machine learning algorithms, such as Support Vector Machines (SVM) and deep convolutional neural networks, can predict a peptide's function based on its sequence features. plos.orgpeerj.com For instance, the enrichment of aromatic residues (Phe, Tyr) and the position of other residues like Gln can be used to predict if a peptide is likely to be a quorum-sensing peptide (QSP), which bacteria use for cell-to-cell communication. plos.org Furthermore, models predicting protein-protein binding affinity have identified tyrosine as one of the most impactful amino acids at binding interfaces, underscoring its importance in molecular recognition. nih.govacs.org
| Method | Application | Predicted Property for this compound | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms over time. | Stable conformations, flexibility, and solvent interactions. | tandfonline.comtandfonline.com |
| Density Functional Theory (DFT) | Calculates electronic structure to determine energy and properties. | Optimized geometry and intramolecular interaction energies. | tandfonline.com |
| Knowledge-Based Potentials | Uses statistical data from known protein structures. | Propensity for specific interactions (e.g., amino-π) and impact on solubility. | nih.gov |
| Machine Learning (e.g., SVM, CNN) | Identifies patterns in sequence data to classify peptides. | Likelihood of specific functions (e.g., quorum sensing, protein binding). | plos.orgpeerj.comacs.org |
Computational screening, or virtual screening, allows researchers to rapidly evaluate vast libraries of virtual compounds to identify promising candidates for a specific biological target. This approach is highly effective for discovering novel peptide-based drugs.
The typical workflow involves:
Target Identification : A protein receptor or enzyme involved in a disease process is selected as the target.
Library Generation : A virtual library of peptide analogs is created. This can be done by systematically modifying a lead scaffold like this compound, for example, by substituting amino acids, altering stereochemistry, or adding chemical modifications.
Molecular Docking : Computer algorithms "dock" each peptide from the library into the active or binding site of the target protein. These simulations calculate the binding affinity and predict the binding pose of the peptide. mdpi.com
Scoring and Ranking : Peptides are ranked based on their predicted binding energy and other parameters, such as the number and quality of hydrogen bonds formed with the target. dergipark.org.trmdpi.com
Experimental Validation : The top-ranked candidates are then synthesized and tested in the laboratory to validate the computational predictions. researchgate.net
This in silico approach has been successfully used to design novel tripeptides as potential inhibitors of the influenza neuraminidase enzyme and to screen for peptide analogs with antitumor activity. mdpi.comresearchgate.net By starting with a known peptide structure, these computational methods can efficiently explore a massive chemical space to innovate new peptidic scaffolds and analogs with desired therapeutic properties.
Q & A
Basic Research Questions
Q. What experimental techniques are commonly used to characterize the structure-activity relationship of Gln-Phe-Tyr in protein-ligand interactions?
- Methodological Answer : this compound’s interactions with proteins like IRAK-4 and ACE2 are typically studied using molecular docking simulations to predict binding affinities and hydrogen bonding patterns. For example, in silico analyses revealed binding energies of -10.7 kcal/mol for IRAK-4 and -9.4 kcal/mol for ACE2, with key residues (e.g., Tyr204, His378) identified via van der Waals and hydrogen bond interactions . Complementary techniques like circular dichroism (CD) spectroscopy or nuclear magnetic resonance (NMR) can validate structural stability in solution.
Q. How do researchers validate the biological activity of this compound in preclinical studies?
- Methodological Answer : Validation involves a tiered approach:
In vitro assays : Measure inhibition of target enzymes (e.g., PLA-2 or ACE2) using fluorogenic substrates.
Cell-based models : Assess anti-inflammatory or antiviral effects in human cell lines (e.g., HEK293T for ACE2 interaction studies).
Toxicity screening : Use ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) models to predict pharmacokinetic properties, as demonstrated in toxicity prediction studies for this compound .
Advanced Research Questions
Q. How can contradictory data on this compound’s binding affinity across studies be resolved?
- Methodological Answer : Contradictions often arise from variations in docking software parameters (e.g., force fields, solvation models) or protein conformational states. To address this:
- Standardize computational protocols (e.g., AutoDock Vina with consistent grid box sizes).
- Cross-validate with experimental techniques like surface plasmon resonance (SPR) to quantify binding kinetics.
- Conduct meta-analyses of published data to identify consensus binding sites (e.g., ACE2’s His378 and Glu402 residues) .
Q. What strategies are employed to optimize this compound’s bioavailability for therapeutic applications?
- Methodological Answer : Bioavailability challenges (e.g., poor membrane permeability) are addressed via:
- Structural modifications : Adding lipid moieties to enhance lipophilicity.
- Nanocarrier systems : Encapsulation in liposomes or polymeric nanoparticles to improve stability and targeted delivery.
- Pharmacokinetic modeling : Use tools like GastroPlus to simulate absorption profiles based on in vitro permeability data .
Q. How do researchers design studies to investigate this compound’s dual role in inflammation and viral inhibition?
- Methodological Answer : A multi-omics approach is recommended:
Transcriptomics : RNA sequencing to identify pathways modulated by this compound (e.g., NF-κB for inflammation, ACE2 for viral entry).
Proteomics : Mass spectrometry to quantify changes in IRAK-4 or PLA-2 expression.
Network pharmacology : Integrate data to map cross-talk between anti-inflammatory and antiviral mechanisms .
Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response data in this compound bioactivity studies?
- Methodological Answer :
- Non-linear regression : Fit dose-response curves using the Hill equation to calculate EC₅₀ values.
- ANOVA with post-hoc tests : Compare means across treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Principal Component Analysis (PCA) : Reduce dimensionality in omics datasets to identify key variables driving bioactivity .
Q. How should researchers handle conflicting results between computational predictions and experimental data for this compound?
- Methodological Answer :
- Sensitivity analysis : Test computational models against alternative protein conformations (e.g., AlphaFold-predicted structures).
- Error quantification : Calculate root-mean-square deviation (RMSD) between predicted and crystallographic ligand poses.
- Iterative refinement : Adjust force field parameters or solvent models to better align with experimental outcomes .
Ethical & Reproducibility Considerations
Q. What ethical guidelines apply to studies exploring this compound’s therapeutic potential in human-derived cell lines?
- Methodological Answer :
- GDPR compliance : Anonymize data from human cell lines (e.g., HEK293T) and obtain ethical approval for commercial cell sources .
- IRB protocols : Document informed consent for primary cell lines and adhere to institutional biosafety guidelines .
Q. How can researchers ensure reproducibility in molecular docking studies of this compound?
- Methodological Answer :
- Open-source workflows : Share scripts via platforms like GitHub (e.g., AutoDock Vina configuration files).
- Detailed metadata : Report grid box coordinates, scoring functions, and software versions (e.g., PyMOL 2.5.4) .
Tables of Key Findings
| Interaction Target | Binding Energy (kcal/mol) | Key Residues | Bond Type |
|---|---|---|---|
| IRAK-4 | -10.7 | Tyr204, Thr208, His242 | Hydrogen bonds, van der Waals |
| ACE2 | -9.4 | His378, Glu402 | Metal-binding site interaction |
| RNA-binding domain | -10.2 | Arg92, Arg107 | Electrostatic attraction |
| Source: Adapted from molecular docking results |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
